molecular formula C10H12N2S B055416 2-(Isopropylthio)-1H-benzimidazole CAS No. 124530-70-7

2-(Isopropylthio)-1H-benzimidazole

Cat. No.: B055416
CAS No.: 124530-70-7
M. Wt: 192.28 g/mol
InChI Key: LTAKQCSXVMTUGQ-UHFFFAOYSA-N
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Description

2-(Isopropylthio)-1H-benzimidazole is an organosulfur compound that belongs to the benzimidazole family. Benzimidazoles are heterocyclic aromatic organic compounds that are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and material science. The presence of the isopropylthio group in this compound adds unique chemical properties that make it valuable for specific applications.

Scientific Research Applications

2-(Isopropylthio)-1H-benzimidazole has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

Target of Action

It’s structurally similar to isopropyl β-d-1-thiogalactopyranoside (iptg), a molecular biology reagent . IPTG is a molecular mimic of allolactose, a lactose metabolite that triggers transcription of the lac operon . The lac operon is a set of genes that are responsible for the transport and metabolism of lactose in Escherichia coli and some other enteric bacteria .

Mode of Action

Like allolactose, IPTG binds to the lac repressor and releases the tetrameric repressor from the lac operator in an allosteric manner . This allows the transcription of genes in the lac operon, such as the gene coding for beta-galactosidase, a hydrolase enzyme that catalyzes the hydrolysis of β-galactosides into monosaccharides . But unlike allolactose, the sulfur (S) atom in IPTG creates a chemical bond which is non-hydrolyzable by the cell, preventing the cell from metabolizing or degrading the inducer .

Biochemical Pathways

Based on its structural similarity to iptg, it might be involved in the regulation of the lac operon, which is a part of the larger lactose metabolism pathway .

Pharmacokinetics

coli can be independent of the action of lactose permease, since other transport pathways are also involved . At low concentration, IPTG enters cells through lactose permease, but at high concentrations (typically used for protein induction), IPTG can enter the cells independently of lactose permease .

Result of Action

Iptg, a structurally similar compound, is used to induce protein expression where the gene is under the control of the lac operator . This suggests that 2-(Isopropylthio)-1H-benzimidazole might have a similar effect.

Action Environment

Iptg is stable for 5 years when stored as a powder at 4 °c or below . It is significantly less stable in solution; Sigma recommends storage for no more than a month at room temperature .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Isopropylthio)-1H-benzimidazole typically involves the reaction of o-phenylenediamine with isopropylthiol in the presence of a suitable oxidizing agent. One common method is as follows:

    Starting Materials: o-Phenylenediamine and isopropylthiol.

    Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as ethanol or methanol.

    Oxidizing Agent: Hydrogen peroxide or another suitable oxidizing agent is used to facilitate the formation of the benzimidazole ring.

    Temperature: The reaction is typically conducted at elevated temperatures, around 80-100°C, to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts and advanced purification techniques such as recrystallization or chromatography ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(Isopropylthio)-1H-benzimidazole undergoes several types of chemical reactions, including:

    Oxidation: The sulfur atom in the isopropylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the isopropylthio group, yielding benzimidazole.

    Substitution: The hydrogen atoms on the benzimidazole ring can be substituted with various functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Electrophilic reagents such as halogens (chlorine, bromine) or nitro groups can be introduced under acidic or basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzimidazole.

    Substitution: Various substituted benzimidazoles depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

    2-Mercaptobenzimidazole: Lacks the isopropylthio group but has similar biological activities.

    2-(Methylthio)-1H-benzimidazole: Contains a methylthio group instead of an isopropylthio group, leading to different chemical properties.

    2-(Ethylthio)-1H-benzimidazole: Contains an ethylthio group, which also affects its reactivity and applications.

Uniqueness

2-(Isopropylthio)-1H-benzimidazole is unique due to the presence of the isopropylthio group, which enhances its lipophilicity and ability to interact with biological membranes. This makes it particularly effective in applications where membrane permeability is crucial, such as antimicrobial and antifungal treatments.

Properties

IUPAC Name

2-propan-2-ylsulfanyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-7(2)13-10-11-8-5-3-4-6-9(8)12-10/h3-7H,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTAKQCSXVMTUGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50364225
Record name 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124530-70-7
Record name 2-(ISOPROPYLTHIO)-1H-BENZIMIDAZOLE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50364225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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